molecular formula C24H26O4 B12555499 1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene CAS No. 143824-72-0

1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene

Cat. No.: B12555499
CAS No.: 143824-72-0
M. Wt: 378.5 g/mol
InChI Key: FCIJRNZXVCKBBM-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenylenebis(methyleneoxyethane) core, which is flanked by two benzene rings. Its molecular structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene typically involves the reaction of 1,4-phenylenebis(methylene) with appropriate reagents to introduce the methyleneoxyethane and dibenzene groups. One common method involves the use of disodium maleonitriledithiolate and 1,4-bis(methylpyridinium benzene bromide) as starting materials. The reaction is carried out in an aqueous solution, followed by the addition of ZnCl2. The mixture is stirred at room temperature, resulting in the formation of a yellow precipitate, which is then filtered, washed, and dried .

Chemical Reactions Analysis

1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., chlorine, bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,1’-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene can be compared with similar compounds such as:

Properties

CAS No.

143824-72-0

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

1,4-bis(2-phenoxyethoxymethyl)benzene

InChI

InChI=1S/C24H26O4/c1-3-7-23(8-4-1)27-17-15-25-19-21-11-13-22(14-12-21)20-26-16-18-28-24-9-5-2-6-10-24/h1-14H,15-20H2

InChI Key

FCIJRNZXVCKBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOCC2=CC=C(C=C2)COCCOC3=CC=CC=C3

Origin of Product

United States

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